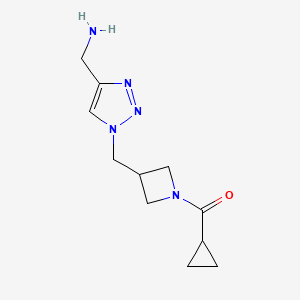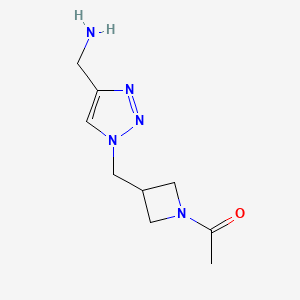![molecular formula C14H28N2O B1481363 3-(4-(エトキシメチル)-2-アザスピロ[4.4]ノナン-2-イル)プロパン-1-アミン CAS No. 2097994-84-6](/img/structure/B1481363.png)
3-(4-(エトキシメチル)-2-アザスピロ[4.4]ノナン-2-イル)プロパン-1-アミン
説明
3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine (EMAN) is a synthetic organic compound with a variety of uses in both scientific research and industry. It is a cyclic amine that has been used in a variety of laboratory experiments for its unique properties and potential applications.
科学的研究の応用
抗癌化学療法薬
この化合物の中心構造であるビシクロ[3.3.1]ノナン部分は、多くの生物活性天然物に見られます。アザスピロ[4.4]ノナン-2-イル構造を持つものも含め、その誘導体は、抗癌剤としての可能性が検討されています。 これらの化合物は、癌細胞の増殖に不可欠な特定の生物学的標的に作用する能力について調査されています .
不斉触媒
アザスピロ[4.4]ノナン-2-イル部分を持つ化合物は、不斉触媒で使用するのに魅力的です。 その独特の三次元構造は、生成物のキラリティを引き起こす可能性があり、これはエナンチオマー的に純粋な医薬品の合成において非常に価値があります .
イオンレセプター
アザスピロ[4.4]ノナン-2-イル環系の構造的複雑さと窒素の存在により、イオンと複合体を形成するのに適しています。 この応用は、センサーの開発と、混合物から特定のイオンを分離するにおいて重要です .
メタロサイクルの形成
アザスピロ[4.4]ノナン-2-イル構造中の窒素原子は、金属の配位部位として機能し、メタロサイクルの形成につながります。 これらの構造は、材料科学と触媒において重要であり、金属の特性をさまざまな反応に利用できます .
分子ピンセット
アザスピロ[4.4]ノナン-2-イル骨格の独特の形状により、分子ピンセットとして機能します。 この応用は、分子認識プロセスにおいて重要であり、この化合物は薬物送達システムのように他の分子に選択的に結合することができます .
有機金属化学およびナノコンジュゲート
アザスピロ[4.4]ノナン-2-イル誘導体を有機金属化学で使用する研究が行われています。 これらの化合物は、金属と安定な複合体を形成することができ、その後、触媒またはナノスケールでの電子デバイスに使用されます .
神経薬理学
既知の神経活性化合物との構造的類似性から、アザスピロ[4.4]ノナン-2-イルの誘導体は、中枢神経系への潜在的な影響について研究されています。 さまざまな神経伝達物質受容体に作用し、気分調節や痛覚の知覚などのプロセスに影響を与える可能性があります .
創薬と最適化
アザスピロ[4.4]ノナン-2-イル部分は、創薬で足場として使用できます。 その修飾可能な構造により、薬物動態学的および薬力学的特性を最適化することができ、有効性が向上し、副作用が減少した薬物の開発につながります .
作用機序
Target of Action
The compound belongs to the class of organic compounds known as amines . Amines are organic compounds that contain nitrogen as the key atom . They are often involved in protein synthesis and can act on a variety of targets in the body, including receptors and enzymes.
Mode of Action
The exact mode of action would depend on the specific target of the compound. Generally, amines can act as neurotransmitters, influencing the transmission of signals in the nervous system .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Amines are involved in a wide range of biochemical processes, including the synthesis of proteins, enzymes, and other key molecules .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by this compound. Amines can have a wide range of effects, from influencing cell growth and differentiation to modulating immune responses .
生化学分析
Biochemical Properties
3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis of certain amino acids and the regulation of nitrogen metabolism. Additionally, 3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine may interact with monoamine oxidases, influencing the breakdown of monoamines and affecting neurotransmitter levels in the brain .
Cellular Effects
The effects of 3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the STAT3 signaling pathway, which plays a role in cell growth and apoptosis . By inhibiting this pathway, 3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine can induce cell death in certain cancer cells, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, 3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with transaminases results in the inhibition of these enzymes, affecting amino acid synthesis . Additionally, it can modulate the activity of monoamine oxidases, leading to altered neurotransmitter levels and impacting mood and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to 3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of 3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At high doses, it can cause toxic or adverse effects, including liver damage and neurotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with transaminases affects the synthesis and breakdown of amino acids, influencing overall nitrogen metabolism . Additionally, it may impact the levels of certain metabolites, such as neurotransmitters, by modulating the activity of monoamine oxidases .
Transport and Distribution
The transport and distribution of 3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For instance, it may be transported into cells via amino acid transporters and subsequently distributed to various organelles, where it exerts its effects on cellular function.
Subcellular Localization
The subcellular localization of 3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it influences energy production and cellular metabolism. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
3-[4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-2-17-11-13-10-16(9-5-8-15)12-14(13)6-3-4-7-14/h13H,2-12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTLJRUTTWFAAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCCC2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















